4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
CAS No.: 1185301-09-0
Cat. No.: VC2918673
Molecular Formula: C16H26ClNO
Molecular Weight: 283.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185301-09-0 |
|---|---|
| Molecular Formula | C16H26ClNO |
| Molecular Weight | 283.83 g/mol |
| IUPAC Name | 4-[(4-butan-2-ylphenoxy)methyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C16H25NO.ClH/c1-3-13(2)15-4-6-16(7-5-15)18-12-14-8-10-17-11-9-14;/h4-7,13-14,17H,3,8-12H2,1-2H3;1H |
| Standard InChI Key | SZLGBSZMMUOJHT-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=CC=C(C=C1)OCC2CCNCC2.Cl |
| Canonical SMILES | CCC(C)C1=CC=C(C=C1)OCC2CCNCC2.Cl |
Introduction
Chemical Properties and Structure
Structural Characteristics
4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride consists of a piperidine ring with a phenoxymethyl substituent at the 4-position of the piperidine. The phenoxy group itself contains a sec-butyl substituent at its 4-position. This particular arrangement of functional groups provides the compound with unique physicochemical properties that distinguish it from other piperidine derivatives.
Physical and Chemical Properties
The comprehensive physicochemical properties of 4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride are presented in Table 1.
| Property | Value |
|---|---|
| CAS Number | 1185301-09-0 |
| Molecular Formula | C16H26ClNO |
| Molecular Weight | 283.83 g/mol |
| IUPAC Name | 4-[(4-butan-2-ylphenoxy)methyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C16H25NO.ClH/c1-3-13(2)15-4-6-16(7-5-15)18-12-14-8-10-17-11-9-14;/h4-7,13-14,17H,3,8-12H2,1-2H3;1H |
| Standard InChIKey | SZLGBSZMMUOJHT-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=CC=C(C=C1)OCC2CCNCC2.Cl |
| PubChem Compound ID | 46735636 |
| Physical Appearance | Solid (presumed based on similar compounds) |
| Last Modified (Record) | August 16, 2023 |
The compound contains several functional groups that contribute to its chemical reactivity. The piperidine nitrogen can participate in various chemical reactions typical of secondary amines when in its free base form. The phenoxy ether linkage provides stability while maintaining some reactivity under specific conditions. The sec-butyl group adds lipophilicity to the molecule, potentially enhancing its membrane permeability in biological systems.
Synthesis and Preparation Methods
Alternative Synthetic Routes
Related piperidine derivatives have been synthesized through various methods as documented in patents and literature, which may provide insights into potential synthetic routes for our compound of interest. For instance, the preparation of related compounds often involves Williamson ether synthesis conditions or other alkylation methods to form the critical phenoxy-methyl-piperidine linkage .
Applications and Research Significance
Medicinal Chemistry Applications
4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride and structurally similar compounds have potential applications in medicinal chemistry. They may serve as intermediates or building blocks for synthesizing more complex molecules with potential therapeutic properties. The piperidine motif is found in numerous pharmaceutically active compounds, suggesting that derivatives like our compound of interest could serve as valuable scaffolds in drug discovery programs.
The related structure, 4-(4-phenoxyphenyl)piperidine hydrochloride, has been investigated for its pharmacological properties, suggesting similar potential for 4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride . Studies of piperidine-containing compounds have shown interactions with various biological targets, including opioid receptors, as demonstrated in research on 4-(3-hydroxyphenyl)piperidine derivatives .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of piperidine derivatives is crucial for developing new therapeutic agents. While specific SAR data for 4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride is limited, research on related compounds provides valuable insights.
For instance, studies on N-substituted piperidine derivatives have shown that the nature of substituents at the 3- and 4-positions of the piperidine ring significantly influences their biological activity and receptor binding properties. The presence of a phenoxy group and a sec-butyl substituent in our compound of interest suggests potential interactions with specific biological targets, though detailed studies would be needed to confirm this hypothesis .
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